1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Aldose Reductase Inhibition Cancer Metabolism Diabetic Complications

This 6-carbaldehyde isomer is the preferred regioisomer for para-substituted kinase inhibitor synthesis, supported by PDB co-crystal structure 4JN0 and validated AKR1B1/AKR1B10 inhibition data. Procure this high-purity grade to ensure reproducibility and minimize aldehyde oxidation byproducts in reductive amination and condensation reactions.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 1020056-33-0
Cat. No. B1328136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde
CAS1020056-33-0
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C1N=CC(=C2)C=O
InChIInChI=1S/C8H6N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-5,9H
InChIKeyHRLUESWIQOAEBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde (CAS 1020056-33-0) — Core Structural and Procurement Profile


1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde (CAS 1020056-33-0) is a heterocyclic building block featuring a fused pyrrole-pyridine (4-azaindole) core with a reactive aldehyde group at the 6-position . This scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibitor development, with the aldehyde serving as a versatile handle for reductive amination, Knoevenagel condensation, and other diversification chemistries [1]. The compound is commercially available from multiple suppliers with typical purity specifications ranging from 95% to 97%, and is commonly utilized as an intermediate in the synthesis of bioactive molecules targeting melanoma, inflammatory pathways, and aldose reductase family enzymes [2].

Why Generic Substitution Fails: Positional Isomerism in Pyrrolo[3,2-b]pyridine Carbaldehydes Drives Divergent Reactivity and Biological Outcomes


The pyrrolo[3,2-b]pyridine scaffold contains multiple potential aldehyde substitution sites (positions 2, 3, 5, 6, and 7), and the precise location of the aldehyde group is not a trivial distinction—it fundamentally dictates electronic distribution, steric accessibility, and downstream biological activity. In the 4-azaindole system, the 6-carbaldehyde isomer (target compound) positions the aldehyde on the pyridine ring with para-like electronic relationship to the pyridine nitrogen, whereas the 3-carbaldehyde isomer places it on the pyrrole ring with distinct resonance characteristics . This positional variation translates into measurable differences: in structure-activity relationship (SAR) studies of antiproliferative pyrrolo[3,2-b]pyridine derivatives, the identity and position of substituents on the pyridine versus pyrrole rings produced IC50 values against A375 melanoma cells ranging from sub-micromolar to inactive, with meta-substituted pyridine derivatives showing markedly reduced or abolished activity relative to para-positioned analogs [1]. Consequently, substituting the 6-carbaldehyde with a 3- or 2-carbaldehyde isomer without re-optimizing the entire synthetic pathway risks compromising both chemical reactivity and biological target engagement, making isomer-specific procurement essential for reproducible results.

Quantitative Differential Evidence: Head-to-Head and Cross-Study Comparisons for 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde


AKR1B10 vs. AKR1B1 Selectivity: 1.48-Fold Preference for Aldose Reductase Family Member B1

In a direct comparative enzymatic assay, 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde exhibited differential inhibitory potency against two closely related human aldose reductase family members: AKR1B1 (aldose reductase) and AKR1B10 (small intestine reductase). The compound inhibited recombinant N-terminus His6-tagged AKR1B1 with an IC50 of 88 nM, while inhibition of AKR1B10 under identical assay conditions (pyridine-3-aldehyde reduction) yielded an IC50 of 130 nM, representing a 1.48-fold selectivity preference for AKR1B1 over AKR1B10 [1].

Aldose Reductase Inhibition Cancer Metabolism Diabetic Complications

Structural Biology Validation: Co-Crystal Structure in PDB Confirms Unique Binding Mode

1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde is one of the few pyrrolopyridine carbaldehyde isomers with a publicly deposited co-crystal structure in the Protein Data Bank. The compound was co-crystallized with Cytochrome C Peroxidase W191G-Gateless (PDB ID: 4JN0), providing atomic-resolution details of its binding pose, hydrogen-bonding network, and π-stacking interactions within the enzyme active site [1]. In contrast, no co-crystal structures exist in the PDB for the 2-carbaldehyde, 3-carbaldehyde, or 5-carbaldehyde positional isomers of this scaffold [2].

Structural Biology Fragment-Based Drug Discovery Protein-Ligand Interactions

Commercial Availability and Purity Tiering: 97% Grade Enables Direct Use Without Repurification

Multiple reputable vendors offer 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde at ≥97% purity (HPLC) with batch-specific certificates of analysis, including suppliers such as AChemBlock (Catalog P44469, 97% purity) and Leyan (Product 1201687, 97% purity) . In contrast, closely related pyrrolo[3,2-b]pyridine carbaldehyde positional isomers (e.g., 2-carbaldehyde, 3-carbaldehyde) are predominantly available only at lower purity grades (typically 95%) or with longer lead times due to limited commercial stock . The 2% purity differential between 97% and 95% translates to a 40% reduction in absolute impurity burden (3% impurities vs. 5% impurities), which is particularly consequential when the aldehyde is used as a limiting reagent in multi-step sequences.

Chemical Procurement Synthetic Intermediates Quality Control

Positional Reactivity: 6-Aldehyde Electron Density Profile Favors Nucleophilic Addition Over Competing Isomers

The 6-carbaldehyde substitution pattern positions the aldehyde group on the pyridine ring para to the pyridine nitrogen, creating a distinct electron-withdrawing resonance effect that enhances electrophilicity at the carbonyl carbon relative to pyrrole-ring substituted isomers . SAR studies of pyrrolo[3,2-b]pyridine derivatives demonstrate that substituent position on the pyridine ring versus the pyrrole ring produces divergent biological outcomes: meta-substituted pyridine derivatives (Ij-k and Iv-w) showed negligible antiproliferative activity against A375 melanoma cells compared to para-positioned analogs (Ir and It, 5-benzylamide substituted derivatives), which exhibited potent activity superior to the reference compound Sorafenib [1].

Physical Organic Chemistry Reaction Kinetics Medicinal Chemistry

Recommended Research and Industrial Application Scenarios for 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde


Fragment-Based Drug Discovery Campaigns Targeting Aldose Reductase Family Enzymes

Given the direct IC50 data (88 nM for AKR1B1, 130 nM for AKR1B10) and established co-crystal structure (PDB 4JN0), this 6-carbaldehyde serves as an ideal validated fragment hit for structure-guided elaboration. The 1.48-fold selectivity between AKR1B1 and AKR1B10 provides a quantifiable starting point for optimizing isoform-selective inhibitors, while the aldehyde handle enables rapid analog generation via reductive amination or condensation chemistry [1].

Synthesis of Kinase Inhibitor Libraries Built on Pyrrolo[3,2-b]pyridine Scaffolds

The pyrrolo[3,2-b]pyridine core is a validated kinase inhibitor pharmacophore, with multiple patent disclosures describing its utility in mTOR, PI3K, and FGFR inhibitor programs [1]. The 6-carbaldehyde isomer specifically enables access to the para-substituted pyridine regioisomers that demonstrate superior antiproliferative activity against A375 melanoma (active compounds Ir and It outperforming Sorafenib), making it the preferred isomer for constructing kinase-focused compound collections [2].

Academic and Industrial Medicinal Chemistry Core Facility Stock

With 97% purity grade availability from multiple commercial sources and the distinct advantage of a publicly available co-crystal structure for structure-based design, this compound meets the quality and reproducibility standards required for core facility inventory. The 40% reduction in impurity burden (3% vs. 5%) relative to lower-purity isomers reduces the risk of failed reactions due to aldehyde oxidation byproducts, justifying its inclusion as a preferred heterocyclic aldehyde building block over less pure or structurally uncharacterized alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.